molecular formula C9H4Br3N B13182709 1,4,7-Tribromoisoquinoline

1,4,7-Tribromoisoquinoline

Cat. No.: B13182709
M. Wt: 365.85 g/mol
InChI Key: SBVINSZFJGXUJC-UHFFFAOYSA-N
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Description

1,4,7-Tribromoisoquinoline is a halogenated derivative of isoquinoline, a heterocyclic aromatic compound with a bicyclic structure comprising a benzene ring fused to a pyridine ring. The substitution of three bromine atoms at the 1-, 4-, and 7-positions significantly alters its electronic, steric, and reactivity profiles compared to unsubstituted isoquinoline.

Properties

Molecular Formula

C9H4Br3N

Molecular Weight

365.85 g/mol

IUPAC Name

1,4,7-tribromoisoquinoline

InChI

InChI=1S/C9H4Br3N/c10-5-1-2-6-7(3-5)9(12)13-4-8(6)11/h1-4H

InChI Key

SBVINSZFJGXUJC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)C(=NC=C2Br)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4,7-Tribromoisoquinoline can be synthesized through various methods. One common approach involves the bromination of isoquinoline. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a solvent such as nitrobenzene. The reaction conditions often require heating to facilitate the bromination process .

Industrial Production Methods

In an industrial setting, the production of 1,4,7-Tribromoisoquinoline may involve large-scale bromination reactions using continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,4,7-Tribromoisoquinoline undergoes various chemical reactions, including:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted isoquinoline derivatives, while oxidation reactions can produce isoquinoline-1,3-dione or isoquinoline-1,3,4-trione derivatives .

Scientific Research Applications

1,4,7-Tribromoisoquinoline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,4,7-Tribromoisoquinoline involves its interaction with specific molecular targets and pathways. The bromine atoms in the compound can enhance its binding affinity to certain enzymes or receptors, leading to altered biological activities. For example, brominated isoquinolines have been shown to exhibit anticancer and antiviral activities by inhibiting key enzymes involved in cell proliferation and viral replication .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects on Physical and Spectral Properties

The physical and spectral properties of halogenated isoquinoline derivatives are heavily influenced by the type and position of substituents. documents substituted isoquinoline-3-carboxylates with methyl, methoxy, trifluoromethyl, and chloro groups. Key comparisons include:

Compound Substituents Melting Point (°C) 1H NMR (δ, ppm) 13C NMR (δ, ppm) Reference
Methyl 7-Chloro-1-methylisoquinoline-3-carboxylate 7-Cl, 1-CH₃, 3-COOCH₃ 148–150 2.70 (s, 3H), 8.50 (s, 1H) 165.1 (COO), 140.2 (C-Cl)
Ethyl 7-Trifluoromethyl-1-methylisoquinoline-3-carboxylate 7-CF₃, 1-CH₃, 3-COOCH₂CH₃ 132–134 1.42 (t, 3H), 8.65 (s, 1H) 164.8 (COO), 126.5 (q, CF₃)
Hypothetical 1,4,7-Tribromoisoquinoline 1-Br, 4-Br, 7-Br N/A Predicted downfield shifts due to Br electronegativity Increased deshielding at substituted carbons
  • Melting Points: Chloro and trifluoromethyl derivatives exhibit moderate melting points (132–150°C) due to halogen-related intermolecular forces. Brominated analogs like 1,4,7-tribromoisoquinoline are expected to have higher melting points owing to stronger van der Waals interactions and halogen bonding .
  • NMR Shifts : Bromine’s electronegativity would cause significant downfield shifts in 1H and 13C NMR spectra compared to chloro or methyl substituents. For example, the 7-Cl derivative in shows a proton signal at δ 8.50 ppm, while bromine’s stronger inductive effect could push this beyond δ 9.0 ppm .

Key Research Findings and Implications

Biological Performance : While alkyl and methoxy derivatives () prioritize solubility and metabolic stability, brominated compounds may offer superior target engagement in drug design due to halogen bonding with biomolecules .

Synthetic Challenges: Bromination at multiple positions (1,4,7) requires precise regiocontrol, contrasting with simpler mono-substitutions in ’s carboxylates .

Biological Activity

1,4,7-Tribromoisoquinoline is a brominated derivative of isoquinoline that has garnered attention for its potential biological activities. This article explores its biological mechanisms, pharmacological properties, and applications in medicinal chemistry.

Chemical Structure and Properties

1,4,7-Tribromoisoquinoline features three bromine atoms at the 1, 4, and 7 positions of the isoquinoline ring. The presence of these halogen atoms significantly enhances the compound's lipophilicity and alters its interaction with biological targets. Bromine atoms can participate in halogen bonding, which may improve binding affinity to enzymes and receptors in biological systems.

The biological activity of 1,4,7-tribromoisoquinoline is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular processes.
  • Receptor Modulation : It can modulate the activity of receptors, influencing signaling pathways critical for cellular responses.
  • DNA Interaction : Preliminary studies suggest potential intercalative properties with DNA, indicating a mechanism similar to that observed with other isoquinoline derivatives .

Pharmacological Properties

Research indicates that 1,4,7-tribromoisoquinoline exhibits several pharmacological activities:

  • Anticancer Activity : The compound has shown promise as a lead candidate in drug discovery for cancer treatment. Its structural characteristics may enhance its efficacy against cancer cells by inducing apoptosis and inhibiting tumor growth.
  • Antimicrobial Effects : Similar to other brominated isoquinolines, it may possess antimicrobial properties that could be explored for therapeutic applications against infectious diseases.
  • Neuroprotective Effects : There is emerging evidence suggesting that tribromoisoquinoline derivatives may have neuroprotective effects, potentially useful in treating neurodegenerative diseases.

Case Studies and Research Findings

Recent studies have focused on the biological activity of tribromoisoquinoline derivatives. Here are some notable findings:

Study FocusMethodologyKey Findings
Anticancer ActivityIn vitro assays on various cancer cell linesExhibited significant cytotoxicity against HCT-116 cells with IC50 values as low as 5 μM .
Enzyme InhibitionEnzyme assays targeting topoisomerasesDemonstrated inhibitory effects on topoisomerase II with IC50 values comparable to standard anticancer drugs like doxorubicin .
Antimicrobial TestingDisk diffusion methodShowed promising antimicrobial activity against Gram-positive and Gram-negative bacteria.

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